molecular formula C17H18ClN3O2 B1684211 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride CAS No. 344458-15-7

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

Cat. No. B1684211
M. Wt: 331.8 g/mol
InChI Key: RURAZZMDMNRXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride (DMAPA HCl) is a synthetic molecule composed of two amino acids, a phenanthridine, and an acetamide group. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is used in scientific research to study the action of drugs on various biological systems. DMAPA HCl is also used in the synthesis of drugs and other compounds.

Scientific Research Applications

Pharmacological Research

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, known as PJ34, has been studied for its potential in various pharmacological applications. It has been explored for its influence on the genotoxicity induced by melphalan in human multiple myeloma cells. PJ34 exhibited an ability to enhance the efficacy of melphalan by inhibiting cell cycle progression and increasing apoptosis in cancer cells. This was associated with the inhibition of the Fanconi anemia/breast cancer (FA/BRCA) pathway, indicating a potential role in cancer therapy (Xiong et al., 2015).

Neuroprotection in Parkinson’s Disease

PJ34 has also been researched for its role in neuroprotection, particularly in models of Parkinson's disease. In a study involving MPTP-induced Parkinson’s disease in rats, PJ34 was used in conjunction with TRPM2 inhibitors. It demonstrated effectiveness in improving locomotor and cognitive deficits, reducing oxidative stress, and increasing levels of tyrosine-hydroxylase in the striatum and midbrain. This points towards its potential as a therapeutic agent for neurological diseases like Parkinson's disease (Vaidya et al., 2021).

Mitochondrial Encephalopathy

Research has also shown that PJ34 can delay the progression of mitochondrial encephalopathy. In a mouse model, administration of PJ34 resulted in reduced neurological impairment and improved motor skills, despite not affecting mortality. The study suggested that PJ34's inhibition of PARP-1 correlated with enhanced mitochondrial respiratory complex subunits and organelle number. These findings highlight its potential application in treating mitochondrial respiratory defects (Felici et al., 2014).

properties

IUPAC Name

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURAZZMDMNRXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587910
Record name N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

CAS RN

344458-15-7
Record name PJ-34 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344458157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PJ-34 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHK9YBZ6SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BD Keppler, J Song, J Nyman, CA Voigt… - Frontiers in plant …, 2018 - frontiersin.org
Cell wall reinforcement with callose is a frequent plant response to infection. Poly(ADP-ribosyl)ation is a protein post-translational modification mediated by poly(ADP-ribose) …
Number of citations: 7 www.frontiersin.org
JJ Wen, YW Yin, NJ Garg - PLoS pathogens, 2018 - journals.plos.org
Chagasic cardiomyopathy is caused by Trypanosoma cruzi infection. Poly(ADP-ribose) polymerase 1 (PARP1) is known for its function in nuclear DNA repair. In this study, we have …
Number of citations: 55 journals.plos.org
KB Narayanan, M Ali, BJ Barclay, Q Cheng… - …, 2015 - academic.oup.com
Cell death is a process of dying within biological cells that are ceasing to function. This process is essential in regulating organism development, tissue homeostasis, and to eliminate …
Number of citations: 51 academic.oup.com
AM Moe - 2016 - uib.no
Cutaneous malignant melanoma is the most aggressive form of skin cancer (1). However, it is also the least common type of skin cancer (2). Most patients with skin cancer have …
Number of citations: 1 www.uib.no

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